molecular formula C6H17ClN2 B1258133 N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride CAS No. 7677-21-6

N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride

Cat. No. B1258133
CAS RN: 7677-21-6
M. Wt: 152.66 g/mol
InChI Key: HDFZSPPOXSAVRI-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethylethane-1,2-diamine, also known as TMEDA, is a bidentate tertiary amine . It is an ethylenediamine derivative where each nitrogen carries two methyl substituents . TMEDA is widely employed both as a ligand for metal ions and as a catalyst in organic polymerisation .


Synthesis Analysis

TMEDA is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups . It forms stable complexes with many metal halides, such as zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .


Molecular Structure Analysis

The molecular formula of TMEDA is C6H16N2 . It is a colorless liquid, although old samples often appear yellow . Its odor is similar to that of rotting fish .


Chemical Reactions Analysis

TMEDA is widely employed as a ligand for metal ions . It forms stable complexes with many metal halides, e.g., zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . In such complexes, TMEDA serves as a bidentate ligand . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .


Physical And Chemical Properties Analysis

TMEDA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.7765 g/mL at 20 °C . Its melting point is -58.6 °C, and its boiling point is 121.1 °C . TMEDA is miscible in water . Its refractive index (nD) is 1.4179 at 20 °C .

Mechanism of Action

TMEDA is used with ammonium persulfate (APS) to catalyze acrylamide polymerization when preparing gels for electrophoresis . It is also used as a ligand for metal ions like zinc and copper . In a catalytic cycle, there are several steps, including activation of allenoate by TMEDA, nucleophilic attack to 1-aza-1,3-diene, intramolecular cyclization, 1,3-hydrogen shift, hydrogen elimination by TMEDA, and desulfonation .

Safety and Hazards

TMEDA is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It is harmful if swallowed or inhaled .

Future Directions

TMEDA is an important ligand and additive for a broad spectrum of transition-metal-catalyzed reactions because of its unique ability to enhance the rate of metalation for a variety of compounds . It is expected to find more applications in the field of organic synthesis and polymerization .

properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-7(2)5-6-8(3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFZSPPOXSAVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998084
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7677-21-6
Record name NSC28876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

116 g of N,N,N',N'-tetramethylethylenediamine (MW: 116, 1.0 mol) and 116 g of distilled water were mixed together in a 1-l four-necked flask fitted with a condenser, a thermometer, a mechanical stirrer and a dropping funnel, while keeping the flask in an ice bath. Thereafter, 208.6 g (2.0 mol) of a 35% aqueous solution of HCl was dropped into the flask through the dropping funnel over a period of about one hour. The reaction mixture was aged for 30 minutes and freed from the water by vacuum distillation with an evaporator to give 185 g of N,N,N',N'-tetramethylethylenediamine hydrochloride. 150 g of this hydrochloride (MW: 189, 0.79 mol), 150 g of dioxane and 73.0 g of ethylene oxide (MW: 44, 1.66 mol) were fed into a 1-l autoclave, which was purged with nitrogen several times. The reaction mixture was heated to 150° C. and aged for 4 hours. After the completion of the reaction, the dioxane was distilled off and the obtained residue was recrystallized from acetone to give 203.2 g of the compound (6) (MW: 277, 0.72 mol).
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